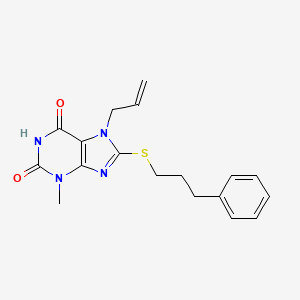
trans-1-Methyloctahydro-1,6-naphthyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "trans-1-Methyloctahydro-1,6-naphthyridin-2(1H)-one" is a derivative within the class of naphthyridines, which are heterocyclic compounds containing a nitrogen atom in the ring structure. These compounds are of interest due to their potential pharmacological properties and their use as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related naphthyridine derivatives has been explored in several studies. For instance, the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine methyl homologs was achieved through chemical modification of pyridine derivatives and condensation of 1-benzyl-4-piperidinone with 3-amino-enones, followed by debenzylation . Another study reported the synthesis of 1,2,3,4-tetrahydro-2,6-naphthyridine from 2-methylpyrazine through a multi-step reaction involving condensation, elimination, and protection/deprotection strategies . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of "this compound."
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives is confirmed using techniques such as NMR, MS, and elemental analysis . The detailed structure elucidation helps in understanding the conformation and stereochemistry of the compounds, which is crucial for their biological activity and chemical reactivity.
Chemical Reactions Analysis
Naphthyridine derivatives can undergo various chemical reactions, including Suzuki–Miyaura cross-coupling, which allows for the functionalization of the naphthyridine core. For example, a practical synthesis involving sequential, site-selective Suzuki–Miyaura cross-coupling reactions was described to afford highly functionalized 1,6-naphthyridones . This indicates that "this compound" could also be amenable to such cross-coupling reactions for further derivatization.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure. For instance, the fluorescence properties of trans-1,2-di(1-methyl-2-naphthyl)ethene were studied, revealing the influence of conformational subtleties on the photophysical behavior . Although not directly related to "this compound," such studies highlight the importance of molecular conformation on the properties of naphthyridine compounds.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Biological Activity
Naphthyridones, including 1,6-naphthyridin-2(1H)-ones, are recognized for their broad spectrum of biological activities, serving as a foundational structure for developing pharmaceuticals such as cardiotonic drugs, protein kinase inhibitors, and neuroprotective agents. Their synthesis and functionalization have been subjects of extensive research, aiming to explore their potential biological applications further (Guillon et al., 2017; Oliveras et al., 2021).
Synthesis Techniques
Innovative synthesis methods have been developed for 1,6-naphthyridin-2(1H)-ones, emphasizing eco-friendly approaches and the construction of nitrogen-containing rings without starting from any nitrogen-containing heterocycle moiety. These methods highlight the importance of sustainable chemistry and the versatility of 1,6-naphthyridin-2(1H)-ones in chemical synthesis (Mukhopadhyay et al., 2011).
Anticancer and Antimicrobial Properties
The anticancer and antimicrobial properties of 1,6-naphthyridin-2(1H)-one derivatives have been a significant focus of research. These compounds have been evaluated for their effectiveness against various cancer cell lines and microbial species, contributing valuable insights into the development of new therapeutic agents (Lavanya et al., 2021).
Structural and Conformational Studies
Research on 1,6-naphthyridin-2(1H)-ones also extends to their structural and conformational analysis. Understanding the molecular structure and stereochemistry of these compounds is crucial for their application in medicinal chemistry and the development of pharmaceuticals with specific biological activities (Esipova et al., 2006).
Eigenschaften
IUPAC Name |
(4aR,8aR)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-11-8-4-5-10-6-7(8)2-3-9(11)12/h7-8,10H,2-6H2,1H3/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOXGMBPBCDYNB-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCNCC2CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CCNC[C@H]2CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B3013065.png)

![4-[(4-Iodophenyl)carbonyl]morpholine](/img/structure/B3013067.png)


amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B3013074.png)
![4-fluoro-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B3013076.png)




